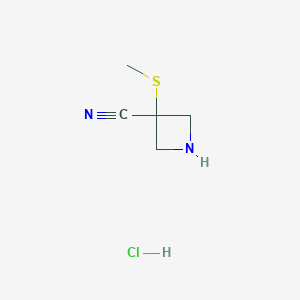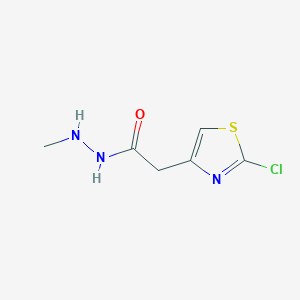![molecular formula C10H15Cl2N3S B13503810 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, making it a versatile candidate for various biological applications. Its potential as an anticancer, antiviral, and antimicrobial agent has been explored extensively in recent years .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the dihydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored as an anticancer, antiviral, and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to inhibition of cell growth and induction of apoptosis
Vergleich Mit ähnlichen Verbindungen
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride can be compared with other similar compounds, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant anticancer and antimicrobial activities
The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H15Cl2N3S |
|---|---|
Molekulargewicht |
280.22 g/mol |
IUPAC-Name |
6-piperidin-4-ylimidazo[2,1-b][1,3]thiazole;dihydrochloride |
InChI |
InChI=1S/C10H13N3S.2ClH/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9;;/h5-8,11H,1-4H2;2*1H |
InChI-Schlüssel |
OLFDIPKRPSBRPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CN3C=CSC3=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
